molecular formula C11H12F3N3O B11748815 [(furan-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(furan-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11748815
M. Wt: 259.23 g/mol
InChI Key: IYEXZARFKDCVIT-UHFFFAOYSA-N
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Description

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a furan ring, a pyrazole ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and the 1-(2,2,2-trifluoroethyl)-1H-pyrazole separately. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring could produce dihydropyrazoles.

Scientific Research Applications

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoroethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other compounds that have similar structural features:

    (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Unique due to the combination of furan, pyrazole, and trifluoroethyl groups.

    (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar compounds may include those with either a furan or pyrazole ring but lacking the trifluoroethyl group, which may affect their reactivity and applications.

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)8-17-9(3-4-16-17)6-15-7-10-2-1-5-18-10/h1-5,15H,6-8H2

InChI Key

IYEXZARFKDCVIT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=NN2CC(F)(F)F

Origin of Product

United States

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